Blood-Brain Barrier Transport Superiority Over Kynurenic Acid and Quinolinic Acid
L-Kynurenine sulfate demonstrates substantially higher blood-brain barrier (BBB) permeability compared to its downstream metabolites kynurenic acid (KYNA) and quinolinic acid (QUIN). Using in situ brain perfusion in pentobarbital-anesthetized rats, the permeability-surface area product (PA) for L-KYN was measured at 2-3 × 10⁻³ mL/s/g, mediated by the large neutral amino acid carrier (L-system) [1]. In contrast, KYNA and QUIN exhibited PA values of only 2-7 × 10⁻⁵ mL/s/g, crossing primarily via passive diffusion at rates approximately 40- to 150-fold lower [1]. Saturable L-KYN transfer displayed a Vmax of 4.5 × 10⁻⁴ μmol/s/g and a Km of 0.16 μmol/mL, confirming carrier-mediated transport [1].
| Evidence Dimension | Blood-brain barrier permeability (PA product) |
|---|---|
| Target Compound Data | PA = 2-3 × 10⁻³ mL/s/g (L-kynurenine sulfate) |
| Comparator Or Baseline | KYNA: PA = 2-7 × 10⁻⁵ mL/s/g; QUIN: PA = 2-7 × 10⁻⁵ mL/s/g |
| Quantified Difference | ~40- to 150-fold higher BBB permeability for L-kynurenine |
| Conditions | In situ brain perfusion technique; pentobarbital-anesthetized rats |
Why This Matters
This transport differential dictates that only L-kynurenine sulfate can reliably access the CNS following peripheral administration, making it the sole viable procurement choice for in vivo neuropharmacology studies requiring central target engagement.
- [1] Fukui S, Schwarcz R, Rapoport SI, Takada Y, Smith QR. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism. J Neurochem. 1991;56(6):2007-2017. doi:10.1111/j.1471-4159.1991.tb03460.x View Source
